molecular formula C10H11N3 B11912557 N-Methyl-1-(quinoxalin-5-yl)methanamine

N-Methyl-1-(quinoxalin-5-yl)methanamine

Cat. No.: B11912557
M. Wt: 173.21 g/mol
InChI Key: QCCJCXLZMVNBJV-UHFFFAOYSA-N
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Description

N-Methyl-1-(quinoxalin-5-yl)methanamine is an organic compound belonging to the class of heterocyclic amines It features a quinoxaline ring, which is a bicyclic structure composed of a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(quinoxalin-5-yl)methanamine typically involves the reaction of quinoxaline derivatives with methylamine. One common method is the nucleophilic substitution reaction where a halogenated quinoxaline reacts with methylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The process includes the use of catalysts to speed up the reaction and reduce the formation of by-products. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(quinoxalin-5-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, dihydroquinoxaline derivatives, and various substituted quinoxaline compounds .

Scientific Research Applications

N-Methyl-1-(quinoxalin-5-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of materials with specific electronic or optical properties .

Mechanism of Action

The mechanism of action of N-Methyl-1-(quinoxalin-5-yl)methanamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-1-(quinoxalin-5-yl)methanamine is unique due to its specific substitution pattern on the quinoxaline ring, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

N-methyl-1-quinoxalin-5-ylmethanamine

InChI

InChI=1S/C10H11N3/c1-11-7-8-3-2-4-9-10(8)13-6-5-12-9/h2-6,11H,7H2,1H3

InChI Key

QCCJCXLZMVNBJV-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C2C(=CC=C1)N=CC=N2

Origin of Product

United States

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